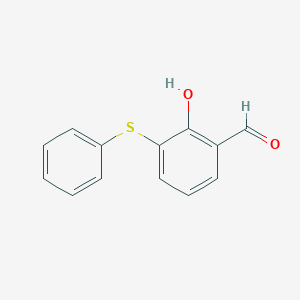
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde is an organic compound with the molecular formula C13H10O2S It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxy group at the second position and a phenylsulfanyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(phenylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with phenylsulfanyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .
化学反应分析
Types of Reactions
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Hydroxy-3-(phenylsulfanyl)benzoic acid.
Reduction: 2-Hydroxy-3-(phenylsulfanyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of 2-Hydroxy-3-(phenylsulfanyl)benzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems. The compound can act as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting microbial growth. Molecular targets include superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .
相似化合物的比较
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the phenylsulfanyl group, making it less hydrophobic and potentially less active in certain biological assays.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxy group at the third position, affecting its reactivity and properties.
2-Hydroxy-3-methylsulfanylbenzaldehyde: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group, which can influence its chemical behavior and applications.
Uniqueness
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde is unique due to the presence of both hydroxy and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. The phenylsulfanyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various research applications .
属性
CAS 编号 |
185683-49-2 |
|---|---|
分子式 |
C13H10O2S |
分子量 |
230.28 g/mol |
IUPAC 名称 |
2-hydroxy-3-phenylsulfanylbenzaldehyde |
InChI |
InChI=1S/C13H10O2S/c14-9-10-5-4-8-12(13(10)15)16-11-6-2-1-3-7-11/h1-9,15H |
InChI 键 |
XJTRBHKUNWZTQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)

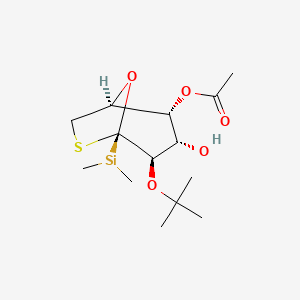
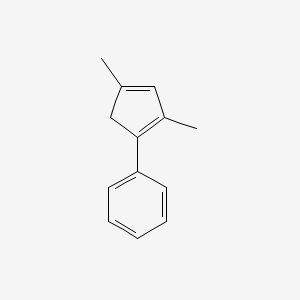
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
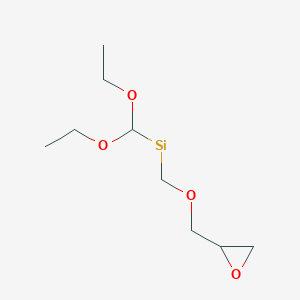
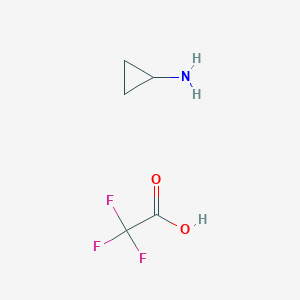
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
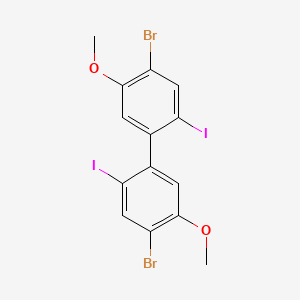
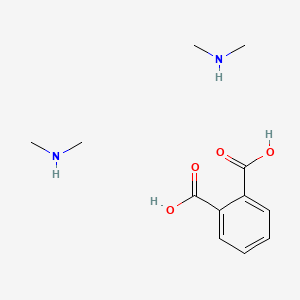
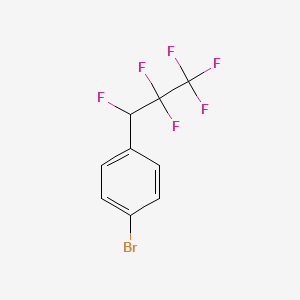
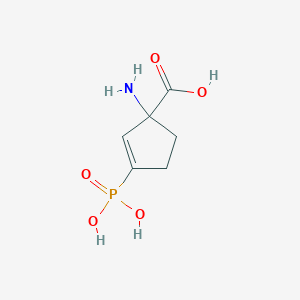
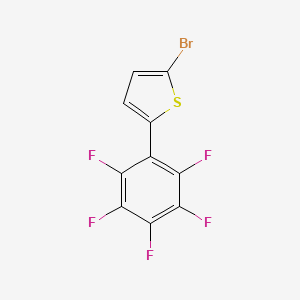
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
